molecular formula C14H24N2O10 B050990 Egtazic acid(EGTA) CAS No. 67-42-5

Egtazic acid(EGTA)

Cat. No. B050990
CAS RN: 67-42-5
M. Wt: 380.35 g/mol
InChI Key: DEFVIWRASFVYLL-UHFFFAOYSA-N
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Description

EGTA, also known as Egtazic acid, is an aminopolycarboxylic acid and a calcium chelator . It is a white solid that is related to the better known EDTA . Compared to EDTA, it has a lower affinity for magnesium, making it more selective for calcium ions .


Molecular Structure Analysis

The chemical formula of EGTA is C14H24N2O10 . Its exact mass is 380.14 and its molecular weight is 380.350 . The linear formula is [-CH2OCH2CH2N(CH2CO2H)2]2 .


Chemical Reactions Analysis

EGTA is known to chelate calcium (Ca2+) at a ratio of 1:1 . It serves as an anti-coagulant when dissolved at 1 g per 100 ml of blood . EGTA can prevent the vesicular release in the nanodomain of single Ca2+ channels .


Physical And Chemical Properties Analysis

EGTA is a solid . It is insoluble in H2O, DMSO, and EtOH . Its melting point is 241 °C .

Scientific Research Applications

  • Effects on DNA and Collagen Synthesis : A study found that exposure to egtazic acid increased collagen synthesis in human lung fibroblasts without significantly changing DNA synthesis. However, prolonged exposure to higher concentrations resulted in decreased DNA and collagen synthesis (Liu et al., 1996).

  • Antipyretic Action in Fever Induction : Research indicated that egtazic acid-induced febrile response in rabbits was markedly inhibited by dexamethasone. This suggests that the antipyretic action of dexamethasone on egtazic acid-induced fever might relate to activation of certain gene expressions in the brain, rather than changes in transmembrane calcium ion currents in hypothalamus neurons (Wang et al., 1999).

  • Biosynthesis of Ergothioneine (EGT) : A study reviewed the biosynthesis, applications, and production methods of ergothioneine, highlighting the use of synthetic biology to improve EGT production through microbial fermentation. This is significant as EGT has applications in food, medicine, and cosmetics (Qiu et al., 2021).

  • Mycorrhizal and Root Development in Plants : EGTA, used as an inhibitor of calcium, was found to notably inhibit root mycorrhizal colonization in trifoliate orange. This implies a role for calcium and calmodulin in mycorrhizal and root development of the plant (Wu et al., 2014).

  • Calcium Binding Studies : EGTA's selective affinity for calcium ions compared to magnesium ions has been widely used in determining the concentration of calcium ions in physiological processes (Ogawa, 1968).

  • Role in Food and Medicine : A review highlighted the potent antioxidant and cytoprotective activities of ergothioneine (EGT) and its applications in food, functional food, cosmetics, and medicine. The study also discussed ways to improve EGT production (Xiong et al., 2023).

  • Anticancer Properties : Research on colorectal cancer cells showed that diet-derived ergothioneine induced cell death via necroptosis, suggesting potential applications in cancer prevention (D'Onofrio et al., 2022).

  • Biofilm Inactivation : A study found that combining atmospheric pressure plasma with chelating agents like EGTA effectively reduced bacterial biofilm, showing potential for hospital infection control (Tschang & Thoma, 2019).

  • Effect on Tuberization in Potatoes : EGTA was used to study its effect on tuberization in potatoes, suggesting a role for calcium in the tuberization process (Balamani et al., 1986).

  • Dental Applications : EGTA was compared with EDTA for its effectiveness in removing the smear layer in dental procedures, showing that EGTA can be an alternative chelator for this purpose (Çalt & Serper, 2000).

Mechanism of Action

Target of Action

EGTA, also known as Egtazic Acid or Gedta, is an aminopolycarboxylic acid and a chelating agent . Its primary target is calcium ions (Ca2+) . EGTA has a lower affinity for other metal ions like magnesium, making it more selective for calcium ions . This selectivity is particularly useful in environments that resemble living cells, where calcium ions are usually at least a thousandfold less concentrated than magnesium .

Biochemical Pathways

EGTA’s chelation of calcium ions impacts several biochemical pathways. For instance, in the context of neurotransmitter release, EGTA can decrease vesicular release in the nanodomain of single calcium channels . Additionally, EGTA has been shown to alter the calcium and iron content in broccoli hairy roots, affecting the production of sulforaphane, a secondary metabolite .

Result of Action

The chelation of calcium ions by EGTA can have several effects at the molecular and cellular levels. For example, in the context of neurotransmitter release, EGTA can inhibit vesicular release in the nanodomain of single calcium channels . In another example, EGTA has been shown to alter the calcium and iron content in broccoli hairy roots, affecting the production of sulforaphane .

Action Environment

The action of EGTA is influenced by environmental factors such as the concentration of calcium ions. EGTA is particularly useful in environments that resemble living cells, where calcium ions are usually at least a thousandfold less concentrated than magnesium . The presence of other metal ions could also potentially influence the action and efficacy of EGTA, given its role as a chelating agent .

Safety and Hazards

EGTA may be harmful if swallowed and causes skin irritation . It also causes serious eye irritation . It is very toxic if swallowed, irritating to skin, and there is a risk of serious damages to eyes .

Future Directions

EGTA has been used experimentally for the treatment of animals with cerium poisoning and for the separation of thorium from the mineral monazite . It is used as a compound in elution buffer in the protein purification technique known as tandem affinity purification, in which recombinant fusion proteins are bound to calmodulin beads and eluted out by adding EGTA . EGTA is often employed in dentistry and endodontics for the removal of the smear layer .

Biochemical Analysis

Biochemical Properties

Egtazic Acid plays a significant role in biochemical reactions due to its ability to chelate calcium ions . It is selective for calcium over magnesium with K app values for calcium ranging from 6.93 to 10.7 x 10 5 M -1 in various buffers at pH 6.8 and 20°C . This selectivity makes it useful in buffer solutions that resemble the environment in living cells where calcium ions are usually at least a thousandfold less concentrated than magnesium .

Cellular Effects

Egtazic Acid has been found to have effects on various types of cells and cellular processes. For instance, it can protect against cell death caused by nitric oxide-induced calcium influx into nerve cells . In another study, it was found that Egtazic Acid treatment resulted in cell lysis when added simultaneously with lysozyme .

Molecular Mechanism

The molecular mechanism of Egtazic Acid primarily involves its chelating properties. It binds to calcium ions, thereby influencing various cellular processes that are dependent on calcium . This includes enzyme activation or inhibition, changes in gene expression, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, Egtazic Acid can efficiently remove Ca2+ to enable researchers to study the effects of calcium on enzyme activity . Over time, this can lead to changes in the product’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its role as a calcium chelator, it is likely to interact with enzymes or cofactors in calcium-dependent metabolic pathways .

properties

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DEFVIWRASFVYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H24N2O10
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Related CAS

31571-71-8 (hydrochloride salt)
Record name Egtazic acid [USAN:INN]
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DSSTOX Substance ID

DTXSID2045151
Record name Egtazic Acid
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Molecular Weight

380.35 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Egtazic acid
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CAS RN

67-42-5
Record name EGTA
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Record name Egtazic acid [USAN:INN]
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Record name 6,9-Dioxa-3,12-diazatetradecanedioic acid, 3,12-bis(carboxymethyl)-
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Record name Ethylenebis(oxyethylenenitrilo)tetra(acetic acid)
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Record name EGTAZIC ACID
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Synthesis routes and methods

Procedure details

EGTA was purchased from the Aldrich Chemical Company (Milwaukee, Wis.). EGTA was dissolved in 0.04 M PPB according to the procedure described by Harafuji and Ogawa (J. Biochem. 87:1305-1312 (1980)). After heating EGTA for 15 minutes at 80° C., the pH was adjusted to 7.0 by addition of NaOH. EGTA was filter-sterilized using a 0.2 μm Acro disc filter (Gelman Sciences; Ann Arbor, Mich.) prior to the assay. Further dilutions were made in sterile PPB. The results of these studies, in Table D-3, show that Na2 -EDTA and EGTA were ineffective against S. typhimurium in our model on viability testing.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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